molecular formula C17H11ClN8O3 B11522939 N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]acetohydrazide

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]acetohydrazide

Cat. No.: B11522939
M. Wt: 410.8 g/mol
InChI Key: JPCZROFSJIXMAN-AWQFTUOYSA-N
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Description

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chloronitrophenyl group, a cyanophenyl group, and a tetrazole ring, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization to Tetrazole: The hydrazone is then reacted with sodium azide under acidic conditions to form the tetrazole ring.

    Final Condensation: The tetrazole intermediate is then condensed with 2-cyanobenzaldehyde under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The chloronitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of significant interest. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where nitro and tetrazole functionalities are beneficial.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural characteristics.

Mechanism of Action

The mechanism by which N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]acetohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. The nitro and tetrazole groups can participate in hydrogen bonding and electrostatic interactions, potentially affecting enzyme activity or receptor binding. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetohydrazide
  • N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[5-(2-ethylphenyl)-2H-tetrazol-2-yl]acetohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]acetohydrazide stands out due to the presence of the cyanophenyl group, which can introduce additional reactivity and potential for functionalization. This makes it a more versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H11ClN8O3

Molecular Weight

410.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[5-(2-cyanophenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C17H11ClN8O3/c18-15-6-5-13(26(28)29)7-12(15)9-20-21-16(27)10-25-23-17(22-24-25)14-4-2-1-3-11(14)8-19/h1-7,9H,10H2,(H,21,27)/b20-9+

InChI Key

JPCZROFSJIXMAN-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)C2=NN(N=N2)CC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NN(N=N2)CC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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